Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate
Overview
Description
Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a fluorophenyl group and a methoxy group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-fluorophenyl)-3-methoxyacrylate typically involves the reaction of 3-fluorobenzaldehyde with ethyl methoxyacetate in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde and ester react to form the desired acrylate compound. Common bases used in this reaction include piperidine or pyridine, and the reaction is usually carried out under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(3-fluorophenyl)-3-methoxyacrylate involves its interaction with various molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in organic synthesis to create complex structures. The fluorophenyl group can also influence the compound’s electronic properties, affecting its reactivity and interactions.
Comparison with Similar Compounds
Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate can be compared with other similar compounds, such as:
Ethyl 3-(4-fluorophenyl)-3-methoxyacrylate: Similar structure but with the fluorine atom in a different position, which can affect its reactivity and properties.
Ethyl 3-(3-chlorophenyl)-3-methoxyacrylate: Contains a chlorine atom instead of fluorine, leading to different electronic effects and reactivity.
Ethyl 3-(3-methylphenyl)-3-methoxyacrylate: The presence of a methyl group instead of fluorine can significantly alter the compound’s steric and electronic properties.
Properties
IUPAC Name |
ethyl 3-(3-fluorophenyl)-3-methoxyprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-3-16-12(14)8-11(15-2)9-5-4-6-10(13)7-9/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNHAVOTXHSASZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C1=CC(=CC=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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